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  • Product: 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid
  • CAS: 613658-26-7

Core Science & Biosynthesis

Foundational

4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid SMILES code

An In-depth Technical Guide to 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid Abstract 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is a synthetic organic compound featuring a diaryl sulfonamide linkage to a benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid

Abstract

4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is a synthetic organic compound featuring a diaryl sulfonamide linkage to a benzoic acid moiety. This structure combines the well-established pharmacophoric elements of both sulfonamides and benzoic acids, suggesting a potential for diverse biological activities. Sulfonamides are a cornerstone class of compounds in medicinal chemistry, known for a wide spectrum of therapeutic applications including antimicrobial and anticancer agents[1]. Similarly, the benzoic acid scaffold is prevalent in numerous pharmaceutical agents and is recognized for its role in modulating biological processes[2][3]. This technical guide provides a comprehensive overview of the compound's chemical identity, a detailed protocol for its laboratory-scale synthesis, its physicochemical properties, and a discussion of its potential applications in drug discovery and development, grounded in the established roles of its constituent chemical motifs.

Compound Identification and Structure

The core structure of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid, with CAS Number 613658-26-7, consists of a central sulfonamide functional group. The sulfur atom is bonded to a 2,6-dichlorophenyl ring and to the nitrogen atom of a 4-aminobenzoic acid molecule. The steric hindrance imposed by the two ortho-chloro substituents on the phenyl ring significantly influences the molecule's conformation, particularly the torsion angle around the S-N bond[4].

Canonical SMILES: O=C(O)c1ccc(cc1)NS(=O)(=O)c2c(Cl)cccc2Cl

Caption: 2D Structure of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, formulation, and experimental design.

PropertyValueSource
Molecular Formula C₁₃H₉Cl₂NO₄S[5]
Molecular Weight 346.19 g/mol [5]
CAS Number 613658-26-7[5][6]
Appearance White to off-white powder (predicted)
Functional Groups Carboxylic acid, Sulfonamide, Aryl chloride
Predicted XlogP 3.2[7]
Acidity (pKa) Weakly acidic due to the carboxylic acid and sulfonamide N-H[3]
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like alcohol, DMF, and DMSO.[8]

Synthesis and Purification Protocol

The synthesis of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is most effectively achieved via a nucleophilic substitution reaction between 2,6-dichlorobenzenesulfonyl chloride and 4-aminobenzoic acid. This is a standard and reliable method for forming sulfonamide bonds[9].

Causality Behind Experimental Choices
  • Reactants: 4-aminobenzoic acid serves as the nucleophile (amine source), and 2,6-dichlorobenzenesulfonyl chloride is the electrophile.

  • Solvent: An aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

  • Base: A non-nucleophilic organic base, such as pyridine or triethylamine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Removing the HCl drives the equilibrium towards the product and prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Work-up: The reaction is quenched with dilute acid (e.g., 1M HCl) to neutralize the excess base and protonate the carboxylate, facilitating the precipitation of the final product.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective method for purifying the solid product by removing unreacted starting materials and soluble impurities.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up & Isolation cluster_3 Purification A Dissolve 4-aminobenzoic acid and Pyridine in DCM B Add 2,6-dichlorobenzenesulfonyl chloride solution dropwise at 0°C A->B Exothermic addition C Stir at room temperature for 12-18 hours B->C Allow to warm D Monitor reaction by TLC C->D Check for completion E Quench with 1M HCl D->E Upon completion F Filter the precipitate E->F Product precipitates G Wash solid with cold water F->G H Recrystallize from Ethanol/Water G->H Crude product I Dry under vacuum H->I J Obtain Pure Product I->J

Caption: Synthetic workflow for 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Dissolve 2,6-dichlorobenzenesulfonyl chloride (1.05 eq) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing 1M hydrochloric acid. Stir vigorously for 15 minutes. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.

  • Purification: Transfer the crude solid to a flask and recrystallize from a suitable solvent system, such as an ethanol/water mixture, to yield the pure product.

  • Drying: Dry the purified white solid under vacuum at 40-50°C to a constant weight. Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Potential Applications and Biological Context

While specific biological activity data for 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is not widely published, its structure suggests potential utility in several areas of drug development.

  • Antimicrobial Agents: The sulfonamide moiety is a classic pharmacophore responsible for the antibacterial activity of sulfa drugs[1][9]. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. The incorporation of the dichlorophenyl group may modulate this activity and affect the spectrum of susceptible microbes.

  • Anticancer Therapeutics: Many sulfonamide derivatives have been investigated as anticancer agents[1]. They can target various pathways, including the inhibition of carbonic anhydrase, which is overexpressed in certain tumors[1]. Furthermore, the benzoic acid scaffold itself is found in compounds with demonstrated anticancer potential, acting through mechanisms such as histone deacetylase (HDAC) inhibition or disruption of key signaling pathways[2].

  • Enzyme Inhibition: The general structure is amenable to modification to create targeted enzyme inhibitors. The carboxylic acid can serve as a key interaction point (e.g., with positively charged residues in an active site), while the diaryl sulfonamide core can be tailored to occupy specific hydrophobic pockets.

  • Chemical Probe and Intermediate: This compound serves as a valuable intermediate for further chemical synthesis[10][11]. The carboxylic acid can be readily converted to esters, amides, or other functional groups, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is a well-defined chemical entity with a straightforward and robust synthetic pathway. Its structure, combining the proven sulfonamide and benzoic acid pharmacophores, makes it a compound of significant interest for medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for researchers to synthesize, handle, and explore the therapeutic potential of this molecule and its derivatives in addressing contemporary medical challenges.

References

  • Cheméo. Chemical Properties of Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1). [Link]

  • Kachhadia, V. V., et al. (2012). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 3(11), 922-926. [Link]

  • Gowda, B. T., et al. (2011). N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o142. [Link]

  • PubChemLite. 4-(2,5-dichlorobenzenesulfonamido)benzoic acid (C13H9Cl2NO4S). [Link]

  • CAS Common Chemistry. Benzoic acid, 4-[(dichloroamino)sulfonyl]-, sodium salt (1:1). [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024). Journal of Pharmaceutical Research and Reports, 4(1), 1-5. [Link]

  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Patel, N. B., Patel, J. N., & Lilakar, J. D. (2010). Sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid and their antibacterial studies. Acta Poloniae Pharmaceutica - Drug Research, 67(4), 351-359. [Link]

  • Sarcouncil Journal of Biomedical Sciences. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. [Link]

  • Eureka | Patsnap. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. [Link]

  • Ali, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 28. [Link]

  • Al-Tufail, M., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 10(1), e23467. [Link]

  • US EPA. Benzoic acid, 2-hydroxy-5-[[4-[(2-pyridinylamino)sulfonyl]phenyl]azo]- - Substance Details. [Link]

Sources

Exploratory

4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid molecular weight

An In-Depth Technical Guide to 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid Introduction 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is a synthetic organic compound featuring a multifaceted structure that combines...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid

Introduction

4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is a synthetic organic compound featuring a multifaceted structure that combines the key functional moieties of benzoic acid, a sulfonamide linker, and a dichlorinated phenyl ring. This unique combination of chemical features suggests a range of potential applications, positioning it as a molecule of interest for researchers in medicinal chemistry, drug development, and materials science. The sulfonamide group is a well-established pharmacophore found in numerous antibacterial and diuretic drugs, while the benzoic acid portion provides a site for further chemical modification and influences the molecule's solubility and binding characteristics.[1][2] The presence of a 2,6-dichloro substitution pattern on the phenyl ring introduces significant steric hindrance and lipophilicity, which can profoundly impact the molecule's conformational preferences and biological activity.

This technical guide serves as a comprehensive resource for scientists and professionals, providing an in-depth analysis of the compound's core physicochemical properties, a proposed, logically derived synthetic pathway with a detailed experimental protocol, a discussion of its potential applications grounded in the known activities of related structures, and robust analytical methodologies for its characterization and quantification.

Physicochemical Properties and Molecular Characteristics

The fundamental properties of a compound dictate its behavior in chemical and biological systems. The molecular weight and formula are foundational to all stoichiometric and analytical considerations.

Core Properties

The key identifying and quantitative properties of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₉Cl₂NO₄S[3]
Molecular Weight 346.19 g/mol [3]
CAS Number 613658-26-7[3][4]
Canonical SMILES C1=CC(=C(C(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Cl
Appearance Inferred to be a solid powder at room temperature.[1][5]
Structural Analysis

The structure of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is defined by three primary regions:

  • Benzoic Acid Moiety: This group confers acidic properties to the molecule and provides a handle for forming salts or esters.[2] Its carboxyl group can act as a hydrogen bond donor and acceptor, influencing interactions with biological targets.

  • Sulfonamide Linker (-SO₂NH-): This is a critical functional group, known for its strong hydrogen bonding capabilities and its presence in a wide array of therapeutic agents.[1]

  • 2,6-Dichlorophenyl Group: The two chlorine atoms in the ortho positions to the sulfonyl group create significant steric bulk. This can lock the phenyl ring in a specific conformation relative to the rest of the molecule, which can be crucial for selective binding to a target protein. The chlorine atoms also increase the compound's lipophilicity.

Caption: Chemical structure of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid.

Synthesis and Purification

While specific synthesis routes for this exact molecule are not prevalent in public literature, a logical and robust pathway can be designed based on fundamental principles of organic chemistry, particularly the formation of sulfonamides. The most direct approach involves the nucleophilic attack of an amine onto a sulfonyl chloride.

Proposed Synthetic Pathway

The synthesis is proposed as a single-step coupling reaction between commercially available starting materials: 4-aminobenzoic acid and 2,6-dichlorophenylsulfonyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which acts as a solvent and scavenges the hydrochloric acid byproduct generated during the reaction.

G Reactant1 4-Aminobenzoic Acid Reaction Combine Reactants in Solvent Stir at Room Temperature Reactant1->Reaction Reactant2 2,6-Dichlorophenylsulfonyl Chloride Reactant2->Reaction Solvent Pyridine (Solvent/Base) Solvent->Reaction Workup1 Acidic Quench (e.g., 1M HCl) Reaction->Workup1 Workup2 Precipitation of Product Workup1->Workup2 Workup3 Vacuum Filtration Workup2->Workup3 Product 4-((2,6-Dichlorophenyl)sulfonamido) benzoic acid (Crude) Workup3->Product Purification Recrystallization (e.g., from Ethanol/Water) FinalProduct Purified Product Purification->FinalProduct Product->Purification

Caption: General workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

This protocol is a generalized procedure. Researchers should adapt it based on laboratory conditions and scale.

Materials:

  • 4-Aminobenzoic acid (1.0 equivalent)

  • 2,6-Dichlorophenylsulfonyl chloride (1.05 equivalents)

  • Anhydrous Pyridine

  • 1 M Hydrochloric Acid

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1.0 eq.) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the stirred solution, add 2,6-dichlorophenylsulfonyl chloride (1.05 eq.) portion-wise at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (4-aminobenzoic acid) is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously until a precipitate forms.

  • Isolation: Collect the crude solid product by vacuum filtration, washing the filter cake sequentially with cold deionized water to remove pyridine hydrochloride.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product. Dry the purified crystals under vacuum.

Potential Applications and Fields of Research

The structural components of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid suggest several avenues for research and application.

  • Antimicrobial Agents: Sulfonamides are a classic class of antibacterial agents.[6] This compound could be screened for activity against various bacterial strains. The dichlorophenyl group may enhance its ability to penetrate bacterial cell membranes.

  • Carbonic Anhydrase Inhibition: Many aromatic sulfonamides are known inhibitors of carbonic anhydrase, an enzyme family relevant to conditions like glaucoma and epilepsy.[7] The structural similarity to known inhibitors like 4-sulfamoylbenzoic acid makes this a plausible area of investigation.[7]

  • Enzyme Inhibitors and Receptor Modulators: The rigid conformation imposed by the 2,6-dichloro substitution could lead to high selectivity for specific enzyme active sites or receptor binding pockets. For instance, related sulfamoyl benzoic acid analogues have shown activity as agonists for the LPA₂ receptor, which has anti-apoptotic effects.[8]

  • Chemical Intermediate: The benzoic acid functionality allows for the synthesis of esters and amides, making this compound a potentially valuable building block for creating more complex molecules for drug discovery libraries or materials science applications.[2]

Analytical Methodologies

Accurate and precise quantification of the compound is essential for any research or development application. High-Performance Liquid Chromatography (HPLC) is a suitable and widely available technique.

Protocol: Quantification by Reverse-Phase HPLC-UV

This protocol provides a robust starting point for method development. The principle is to separate the analyte from impurities on a nonpolar stationary phase (C18) with a polar mobile phase. The aromatic rings in the molecule allow for sensitive detection using a UV detector.[9][10]

1. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Perform serial dilutions to generate calibration standards.

  • Test Sample: Prepare the sample by dissolving it in the mobile phase or a compatible solvent to a known concentration.

2. HPLC Instrumental Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1200 series or equivalentStandard, reliable instrumentation.
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)The nonpolar C18 phase effectively retains the moderately nonpolar analyte.
Mobile Phase Acetonitrile : Water (e.g., 70:30 v/v) with 0.1% Formic AcidA common mobile phase for reverse-phase. Formic acid is added to acidify the mobile phase, ensuring the carboxyl group is protonated for better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10-20 µLStandard volume for analytical HPLC.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV Diode Array Detector (DAD) at ~254 nmThe aromatic rings in the molecule exhibit strong absorbance in the UV range.

3. Data Analysis:

  • Identify the peak corresponding to the analyte based on its retention time from the standard injection.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of the analyte in the test sample by interpolating its peak area on the calibration curve.

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, a Liquid Chromatography-Mass Spectrometry (LC-MS) method could be developed.[11]

Safety and Handling

As with any chemical, 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, information can be inferred from structurally similar compounds.

  • Hazards: Compounds of this class may cause skin, eye, and respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid generating dust clouds.[5]

  • Storage: Store in a cool, dry place away from strong oxidizing agents.[12]

Conclusion

4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is a compound with significant potential stemming from its hybrid structure. Its molecular weight of 346.19 g/mol and its distinct chemical moieties make it a compelling target for further investigation. The proposed synthesis is straightforward and utilizes common laboratory techniques, making the compound accessible for research purposes. The potential applications in medicinal chemistry as an antimicrobial or enzyme inhibitor, as well as its utility as a synthetic intermediate, warrant further exploration. The analytical HPLC method described provides a reliable framework for its quantification, enabling researchers to confidently incorporate this molecule into their development pipelines.

References

  • Chemical Properties of Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1). Cheméo. [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PMC. [Link]

  • Benzoic acid, 4-[(dichloroamino)sulfonyl]-, sodium salt (1:1). CAS Common Chemistry. [Link]

  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Application Areas of Benzoic Acid. Justlong in Food. [Link]

  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. Eureka | Patsnap. [Link]

  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]

  • 4-(2,5-dichlorobenzenesulfonamido)benzoic acid (C13H9Cl2NO4S). PubChemLite. [Link]

  • 2-4-dichloro-5-sulfamoyl Benzoic Acid, Lasamide Manufacturers, SDS. Muby Chemicals. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-((2,6-Dichlorophenyl)sulfonamido)benzoic Acid in Fragment-Based Screening

This Application Note provides a comprehensive technical guide for the utilization of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid (CAS: 613658-26-7) within a Fragment-Based Drug Discovery (FBDD) campaign. This compou...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the utilization of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid (CAS: 613658-26-7) within a Fragment-Based Drug Discovery (FBDD) campaign.

This compound represents a classic "privileged scaffold" in fragment libraries, featuring a polar "anchor" (benzoic acid) and a hydrophobic "warhead" (2,6-dichlorophenyl) linked by a semi-rigid sulfonamide. It is particularly relevant for targeting protein-protein interaction (PPI) interfaces (e.g., Bcl-2 family), metalloenzymes (MMPs), or thyroxine-binding pockets (Transthyretin).

Compound Profile & Physicochemical Properties[1]

Before initiating screening, the fragment's physicochemical behavior must be understood to prevent false positives (aggregation) or false negatives (precipitation).

PropertyValueCritical Note for Screening
Molecular Weight 346.19 DaSlightly above the "Rule of 3" (MW < 300), classifying it as a "Fragment-Lead" hybrid.
cLogP (Est.) ~3.8 - 4.2High lipophilicity due to the dichlorophenyl ring. Requires careful DMSO handling.
pKa (Acid) ~4.0 (Benzoic acid)Must screen at pH > 6.0 to ensure ionization (carboxylate form) and solubility.
pKa (Sulfonamide) ~9.5Remains neutral at physiological pH.
Solubility (PBS) < 50 µM (pH 7.4)Risk: Low aqueous solubility. Requires co-solvent (DMSO) or solubilizing buffer.
Binding Mode Electrostatic + HydrophobicCarboxylate binds basic residues (Arg/Lys/Zn²⁺); Dichlorophenyl fills hydrophobic pockets.

Protocol 1: Stock Preparation & Quality Control

Objective: Create a stable, aggregation-free stock solution for high-throughput screening (HTS).

Reagents
  • Compound: 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid (Purity > 95% by HPLC).

  • Solvent: DMSO-d6 (for NMR compatibility) or anhydrous DMSO (for SPR/X-ray).

Workflow
  • Weighing: Weigh 10 mg of solid compound into an amber glass vial (sulfonamides can be light-sensitive).

  • Dissolution: Add DMSO to achieve a 100 mM master stock concentration.

    • Calculation: Volume (µL) = (Mass (mg) / 346.19) * 10,000.

    • Action: Vortex for 2 minutes. Sonicate for 5 minutes at 25°C to ensure complete dissolution.

  • QC Check (LC-MS): Inject 1 µL of a 1:1000 dilution to verify purity and identity (m/z 345 [M-H]⁻ in negative mode).

  • Solubility Test (Nephelometry):

    • Dilute stock into Screening Buffer (e.g., PBS pH 7.4, 0.05% Tween-20) at 100 µM, 200 µM, and 500 µM.

    • Measure light scattering.

    • Pass Criteria: Scattering intensity < 2x buffer background.

    • Recommendation: If 500 µM precipitates, set the Maximum Screening Concentration (MSC) to 200 µM.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

Rationale: SPR is the gold standard for detecting low-affinity fragment binders (K_D: µM - mM range). This protocol uses a "Clean Screen" approach to eliminate sticky compounds.

Experimental Setup
  • Instrument: Biacore 8K or S200.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20, 3% DMSO .

Step-by-Step Methodology
  • Immobilization:

    • Immobilize the Target Protein to ~3000-5000 RU (high density is needed for small fragments).

    • Reference Channel: Immobilize a null protein or deactivate surface with ethanolamine.

  • Solvent Correction:

    • Prepare a DMSO calibration curve (2.5% to 3.8%) to correct for bulk refractive index changes.

  • Injection Cycle:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds (association).

    • Dissociation Time: 120 seconds.

    • Concentration Series: 3-fold dilution series (e.g., 12.5 µM to 400 µM).

  • Data Analysis:

    • Zero-adjust and reference-subtract sensorgrams.

    • Fit to a 1:1 Steady-State Affinity Model (fragments rarely show kinetic curvature).

    • Check for Square Waves: Fast on/off rates are characteristic of specific fragment binding. Slow off-rates often indicate non-specific aggregation.

Protocol 3: Orthogonal Validation via STD-NMR

Rationale: Saturation Transfer Difference (STD) NMR confirms binding in solution and maps the epitope (which part of the molecule touches the protein).

Experimental Setup
  • Instrument: 600 MHz NMR with Cryoprobe.

  • Temperature: 298 K.

  • Protein:Ligand Ratio: 1:100 (e.g., 5 µM Protein : 500 µM Ligand).

Step-by-Step Methodology
  • Sample Prep:

    • Mix 500 µM compound + 5 µM Target Protein in D₂O buffer (phosphate pH 7.4).

    • Control: Prepare a sample with Ligand only (no protein) to rule out direct irradiation artifacts.

  • Pulse Sequence:

    • Apply a train of Gaussian pulses for 2 seconds to saturate protein methyl resonances (on-resonance: -0.5 ppm).

    • Apply off-resonance irradiation (30 ppm) for the reference spectrum.

  • Acquisition:

    • Record the difference spectrum (Off-resonance minus On-resonance).

  • Epitope Mapping Interpretation:

    • Strong STD Signal: Protons in close contact (< 5 Å) with the protein surface receive magnetization transfer.

    • Prediction for this Compound: If the dichlorophenyl ring is buried in a hydrophobic pocket, the aromatic protons on the dichloro-ring will show the strongest STD effect. If the benzoic acid is solvent-exposed, its protons will show weak/no STD.

Fragment Evolution Strategy

Once validated, the fragment must be "grown" to improve potency.

Growth Vectors
  • Vector A (Carboxylate): The benzoic acid moiety is a versatile handle.

    • Strategy: Amide coupling. Convert COOH to CONHR to reach adjacent sub-pockets.

    • Chemistry: HATU/DIEA coupling with diverse amines.

  • Vector B (Sulfonamide Linker):

    • Strategy: Rigidification. Replace the flexible sulfonamide with a cyclic constraint (e.g., sultam) to reduce entropic penalty upon binding.

  • Vector C (Dichlorophenyl):

    • Strategy: Halogen bonding. Replace Cl with Br or I to probe for halogen-bond acceptors (backbone carbonyls) in the pocket.

Visualizations

Figure 1: Fragment Screening & Evolution Workflow

This diagram illustrates the decision tree from library selection to lead generation.

FBDD_Workflow Library Fragment Library (Inc. 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid) QC QC & Solubility (Nephelometry / LC-MS) Library->QC Primary_Screen Primary Screen (SPR) Detect Binding (KD < 5 mM) QC->Primary_Screen Pass Validation Orthogonal Validation (STD-NMR) Confirm Epitope Primary_Screen->Validation Hit Confirmation XRay X-ray Crystallography Determine Binding Mode Validation->XRay Valid Binder Evolution Fragment Growing (SAR) Vector A: Amide Coupling Vector B: Rigidification XRay->Evolution Structure Obtained Evolution->Library Iterative Cycle

Caption: Step-by-step workflow for validating the sulfonamido-benzoic acid fragment and transitioning to lead optimization.

Figure 2: Pharmacophore & Binding Hypothesis

This diagram visualizes the chemical logic of the fragment's interaction.

Pharmacophore Benzoic Benzoic Acid (Hydrophilic Head) Linker Sulfonamide (Linker) Benzoic->Linker SaltBridge Salt Bridge / H-Bond (Arg/Lys/Tyr) Benzoic->SaltBridge Interacts with Dichloro 2,6-Dichlorophenyl (Hydrophobic Tail) Linker->Dichloro HBond H-Bond Donor (Backbone C=O) Linker->HBond NH Donor HydroPocket Hydrophobic Pocket (Leu/Val/Phe) Dichloro->HydroPocket Buried in

Caption: Hypothesized binding mode showing the electrostatic anchor (benzoic acid) and hydrophobic fit (dichlorophenyl).

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Lepre, C. A., et al. (2004). "Theory and applications of NMR-based screening in pharmaceutical research." Chemical Reviews. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry. Link

  • Mashalidis, E. H., et al. (2013). "Fragment-based discovery of inhibitors of the p53-MDM2 interaction." Journal of Medicinal Chemistry. (Context for benzoic acid scaffolds). Link

  • Stockman, B. J., et al. (2009). "Fragment screening by surface plasmon resonance." Methods in Molecular Biology. Link

Application

4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid NMR spectrum analysis

An Application Note for the Structural Elucidation of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid using ¹H and ¹³C NMR Spectroscopy Abstract This comprehensive application note provides a detailed protocol and in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid using ¹H and ¹³C NMR Spectroscopy

Abstract

This comprehensive application note provides a detailed protocol and in-depth analysis guide for the structural characterization of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, chemists, and professionals in drug development, this guide explains the causality behind experimental choices, from sample preparation to spectral interpretation. It integrates ¹H NMR, ¹³C NMR, and the logic of spectral analysis to provide an unambiguous structural confirmation of the target molecule. All protocols are designed to be self-validating, ensuring trustworthy and reproducible results.

Introduction: The Importance of Structural Verification

4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is a molecule of interest in medicinal chemistry and materials science, featuring a unique assembly of three key pharmacophores: a dichlorinated aromatic ring, a sulfonamide linker, and a benzoic acid moiety. The precise arrangement and connectivity of these groups are critical to its function. Therefore, rigorous structural verification is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide provides a robust framework for acquiring and interpreting the NMR spectra of the title compound.

Molecular Structure and Atom Numbering:

For clarity throughout this analysis, the following atom numbering scheme will be used:

Chemical structure of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid with atom numbering for NMR analysis.

Experimental Workflow: From Sample to Spectrum

The successful acquisition of high-quality NMR data relies on a systematic and careful workflow. Each step, from sample preparation to the selection of acquisition parameters, directly impacts the final spectral quality and the reliability of the interpretation.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Spectral Analysis Analyte Weigh Analyte (10-20 mg ¹H, 20-50 mg ¹³C) Solvent Select Deuterated Solvent (e.g., DMSO-d₆) Analyte->Solvent Dissolve Dissolve & Vortex Solvent->Dissolve Transfer Transfer to 5mm NMR Tube Dissolve->Transfer Load Insert Sample & Lock Transfer->Load Shim Shim Magnetic Field Load->Shim Acquire_H1 Acquire ¹H Spectrum Shim->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 Process Fourier Transform & Phase Acquire_C13->Process Reference Calibrate Spectra (TMS or Solvent) Process->Reference Integrate Integrate ¹H Signals Reference->Integrate Assign Assign Signals & Analyze Couplings Integrate->Assign Report Generate Structural Report Assign->Report

A comprehensive workflow for the NMR spectral analysis of the target compound.

Protocol 1: High-Fidelity Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample. Proper preparation is critical to ensure a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[2][3]

Causality Behind Choices:

  • Solvent Selection: 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid contains two exchangeable, acidic protons (N-H and COOH). To observe these signals, a hydrogen-bond-accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice over chloroform-d (CDCl₃). In DMSO-d₆, the exchange rate of these protons with residual water is slowed, resulting in sharper, more easily identifiable peaks.[4]

  • Concentration: A higher concentration is required for the less sensitive ¹³C nucleus compared to ¹H. However, overly concentrated samples can lead to viscosity-related line broadening and difficulty in shimming the magnetic field.[5][6] The recommended concentrations balance signal-to-noise with spectral quality.

Step-by-Step Methodology:

  • Weighing the Analyte: Accurately weigh the appropriate amount of the sample into a clean, dry vial.

    • For ¹H NMR: 5-10 mg.

    • For ¹³C NMR: 20-50 mg.[5][7]

  • Adding the Solvent: Using a calibrated pipette, add approximately 0.6 mL of high-purity DMSO-d₆ to the vial.

  • Dissolution: Cap the vial and gently vortex or swirl until the solid is completely dissolved. A brief, gentle warming in a water bath can aid dissolution if necessary.

  • Filtration and Transfer: To remove any micro-particulates, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][6] Avoid using cotton wool, as solvents can leach impurities from it.[3]

  • Final Volume Check: Ensure the final sample height in the NMR tube is at least 4 cm (approx. 0.5-0.6 mL) to be within the detection region of the NMR coil.[6]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Parameter¹H NMR Specification¹³C NMR SpecificationRationale
Analyte Mass 5-10 mg20-50 mg¹³C has a much lower natural abundance and gyromagnetic ratio, requiring more sample for adequate signal.[5]
Solvent DMSO-d₆DMSO-d₆Excellent solvating power for the analyte; slows the exchange of acidic N-H and COOH protons.
Volume ~0.6 mL~0.6 mLStandard volume for 5 mm NMR tubes to ensure sample is within the RF coil detection zone.[2]

Protocol 2: Optimized NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer. They should be adjusted as necessary based on the specific instrument and sample concentration.

Parameter¹H NMR Setting¹³C NMR SettingJustification
Pulse Program Standard single pulse (e.g., zg30)Proton-decoupled single pulse (e.g., zgpg30)Standard 1D experiments for routine characterization. Proton decoupling in ¹³C NMR simplifies the spectrum to singlets and provides a Nuclear Overhauser Effect (NOE) signal boost.[1][8]
Spectral Width -2 to 14 ppm-10 to 200 ppmEncompasses the full range of expected chemical shifts for all proton and carbon types in the molecule.[4]
Acquisition Time 3-4 s1-2 sA longer acquisition time for ¹H provides better resolution of fine coupling patterns.
Relaxation Delay (d1) 2-5 s2 sAllows for sufficient relaxation of nuclei between pulses, crucial for accurate integration in ¹H and preventing signal saturation.[8]
Number of Scans 161024 or moreMore scans are needed for ¹³C NMR to average out noise and achieve a good signal-to-noise ratio due to its low sensitivity.

Spectral Analysis and Interpretation

The key to structural elucidation is a systematic analysis of the chemical shifts, integration values (for ¹H), and coupling patterns in the spectra.

Predicted ¹H NMR Spectrum Analysis (in DMSO-d₆)

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) is expected to be the most informative. The molecule contains two distinct aromatic spin systems. Additionally, two exchangeable protons, NH and COOH, will be present.

Key proton spin systems within 4-((2,6-dichlorophenyl)sulfonamido)benzoic acid.
Proton(s)Predicted δ (ppm)MultiplicityIntegrationAnalysis & Rationale
COOH > 12.0Broad singlet1HThe carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, a characteristic signal.[9][10] Its broadness is due to chemical exchange.
N-H 9.0 - 11.0Broad singlet1HThe sulfonamide N-H proton is also acidic and deshielded, appearing as a broad singlet. Its chemical shift can be concentration-dependent.[11]
H-11, H-13 7.6 - 7.8Doublet (d)2HThese two protons are chemically equivalent due to symmetry. They are ortho to the H-12 proton, resulting in a doublet with a typical ortho coupling constant (³J) of 7-10 Hz.[12][13]
H-12 7.5 - 7.7Triplet (t)1HThis proton is coupled to two equivalent neighboring protons (H-11 and H-13), resulting in a triplet. The electron-withdrawing nature of the two ortho chlorine atoms will deshield this ring system.[14][15]
H-3, H-5 7.8 - 8.0Doublet (d)2HPart of an AA'BB' system. These protons are ortho to the carboxylic acid group, a strong electron-withdrawing group, placing them downfield. They appear as a doublet due to coupling with H-2 and H-6.[16]
H-2, H-6 7.2 - 7.4Doublet (d)2HPart of an AA'BB' system. These protons are ortho to the electron-donating sulfonamido group, which shields them relative to H-3/H-5, shifting them upfield. They appear as a doublet due to coupling with H-3 and H-5.[15]
Predicted ¹³C NMR Spectrum Analysis (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment. Due to molecular symmetry, we expect to see 9 distinct signals instead of the full 13 carbons.

Carbon(s)Predicted δ (ppm)Analysis & Rationale
C-7 (C=O) 165 - 175The carbonyl carbon of the carboxylic acid is highly deshielded and appears furthest downfield, a highly characteristic signal.[10][17]
C-4 140 - 145Aromatic carbon directly attached to the nitrogen atom. Its chemical shift is influenced by the electron-donating nature of the nitrogen.
C-9 138 - 142Quaternary carbon attached to the sulfonyl group. This carbon is deshielded by the two ortho chlorine atoms.
C-10, C-14 134 - 137Quaternary carbons directly bonded to chlorine atoms. The direct attachment to the highly electronegative chlorine causes a significant downfield shift.
C-12 131 - 134Aromatic C-H carbon para to the sulfonyl group.
C-1 128 - 131Quaternary carbon of the benzoic acid ring, attached to the carboxylic acid group.[18]
C-3, C-5 129 - 132Aromatic C-H carbons ortho to the carboxylic acid group.
C-11, C-13 127 - 130Aromatic C-H carbons meta to the sulfonyl group.
C-2, C-6 118 - 122Aromatic C-H carbons ortho to the sulfonamido group. Shielded relative to the other benzoic acid carbons due to the nitrogen's electron-donating effect.

Conclusion

This application note details a systematic and reliable methodology for the NMR analysis of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid. By employing the described protocols for sample preparation and data acquisition, high-quality ¹H and ¹³C NMR spectra can be obtained. The subsequent interpretation, guided by an understanding of chemical shifts, spin-spin coupling, and the electronic effects of the molecule's functional groups, allows for a confident and complete structural confirmation. This workflow serves as a robust template for the characterization of related sulfonamide-containing compounds in a research and development setting.

References

  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. Available at: [Link]

  • How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. YouTube. Available at: [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

  • NMR Spectroscopy of Aromatic Compounds. ResearchGate. Available at: [Link]

  • Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Chemistry & Chemical Technology. Available at: [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Sample Preparation. University College London. Available at: [Link]

  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. Available at: [Link]

  • Aromatic Hydrogens and Electron Withdrawing Groups. AK Lectures. Available at: [Link]

  • Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. ACD/Labs. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir. Available at: [Link]

  • NMR 5: Coupling Constants. YouTube. Available at: [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

  • Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C-H arylations. Royal Society of Chemistry. Available at: [Link]

  • H NMR chemical shifts (in ppm). ResearchGate. Available at: [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Available at: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available at: [Link]

  • Ch 13 - Aromatic H. University of Calgary. Available at: [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link]

  • Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. Available at: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • 1 H– 1 H Coupling in Proton NMR. ACD/Labs. Available at: [Link]

  • Basic NMR Concepts. Boston University. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Available at: [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

  • Basic 1h And 13c Nmr Spectroscopy. Available at: [Link]

  • Chemical shifts. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. International Journal of Creative Research Thoughts. Available at: [Link]

  • Synthesis and Characterization of a Series of Sulfamethazine Multicomponent Crystals with Various Benzoic Acids. ResearchGate. Available at: [Link]

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  • Benzoic acid, 4-[[(2,5-dichlorophenyl)amino]carbonyl]-2-[2-[2-hydroxy-3-[[(2-methoxyphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-, methyl ester. EPA. Available at: [Link]

Sources

Method

Application Notes and Protocols: Derivatization of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid

Introduction: The Significance of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid in Medicinal Chemistry 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is a key structural motif in medicinal chemistry. The sulfonamide l...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid in Medicinal Chemistry

4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid is a key structural motif in medicinal chemistry. The sulfonamide linkage provides a valuable bioisostere for amide bonds, offering distinct physicochemical properties such as improved metabolic stability and altered hydrogen bonding capacity.[1][2] The derivatization of the carboxylic acid moiety of this scaffold is a common strategy in drug discovery to modulate pharmacological activity, improve pharmacokinetic profiles, and explore structure-activity relationships (SAR).

However, the amide coupling of this particular benzoic acid derivative presents unique challenges. The steric hindrance imposed by the 2,6-dichloro substitution on the phenyl ring can significantly impede the approach of the amine nucleophile to the activated carboxylic acid intermediate. Furthermore, the electron-withdrawing nature of the sulfonamide group can influence the reactivity of the carboxylic acid. Therefore, a careful selection of coupling reagents and optimization of reaction conditions are paramount for successful derivatization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of coupling reagents for the efficient derivatization of 4-((2,6-dichlorophenyl)sulfonamido)benzoic acid. We will delve into the mechanistic rationale behind reagent selection and provide detailed, field-proven protocols.

Pillar 1: Selecting the Optimal Coupling Reagent - A Mechanistic Approach

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to form a more electrophilic species.[3] The choice of coupling reagent is critical and depends on several factors, including the steric and electronic properties of the substrates.

Common Classes of Coupling Reagents
  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[4][5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate is prone to racemization if the amine is chiral and can rearrange to a stable N-acylurea byproduct, reducing the yield.[6][7] To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® are often employed. These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then reacts with the amine.[5][7][8]

  • Onium Salts (Uronium/Phosphonium): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents.[5][9] They react with the carboxylic acid to form an active ester in situ, which then rapidly reacts with the amine. Onium salt-based reagents are generally more reactive than carbodiimides and are particularly effective for coupling sterically hindered substrates.[8][10] HATU, in particular, is known for its high reactivity and low rates of racemization.[5]

  • Acyl Halide Formation: Conversion of the carboxylic acid to an acyl chloride or fluoride is a classic activation method.[3] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to form the highly reactive acyl chloride. A newer protocol for sterically hindered substrates involves the in situ formation of acyl fluorides.[10][11] While effective, these methods can be harsh and may not be compatible with sensitive functional groups.

Rationale for Derivatizing 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid

Given the steric hindrance from the 2,6-dichlorophenyl group, standard carbodiimide methods may prove sluggish or result in low yields. Onium salt-based reagents, particularly HATU, are often the preferred choice due to their high reactivity and ability to overcome steric barriers. The formation of an acyl fluoride intermediate is also a promising strategy for this challenging substrate.

Pillar 2: Self-Validating Protocols for Derivatization

The following protocols are designed to be robust and include checkpoints for reaction monitoring and product purification, ensuring a self-validating workflow.

Protocol 1: HATU-Mediated Amide Coupling (Recommended for General Applications)

This protocol is a reliable starting point for a wide range of amines.

Materials:

  • 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Experimental Workflow:

Protocol1_Workflow cluster_prep Reaction Setup cluster_activation Activation & Coupling cluster_workup Work-up cluster_purification Purification A Dissolve benzoic acid in anhydrous solvent B Add amine (1.1 eq) A->B C Add DIPEA (2-3 eq) B->C D Add HATU (1.1 eq) in portions at 0°C C->D E Warm to RT and stir for 2-16 h D->E F Quench with water, extract with EtOAc E->F G Wash with NaHCO3, then brine F->G H Dry over MgSO4, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-((2,6-dichlorophenyl)sulfonamido)benzoic acid (1.0 eq) in anhydrous DMF or DCM (0.1 M), add the amine of interest (1.1 eq) followed by DIPEA (2-3 eq).

  • Activation and Coupling: Cool the reaction mixture to 0°C in an ice bath. Add HATU (1.1 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting benzoic acid is consumed.

  • Work-up: Quench the reaction by adding water. If using DMF, dilute with ethyl acetate and wash extensively with water and then brine. If using DCM, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Acyl Fluoride Formation for Sterically Hindered Amines

This protocol is particularly useful when coupling with sterically demanding amines where HATU may be less effective.[10][11]

Materials:

  • 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid

  • Sterically hindered amine

  • Cyanuric fluoride or PyFluor-S

  • Pyridine or DIPEA

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography

Experimental Workflow:

Protocol2_Workflow cluster_activation Acyl Fluoride Formation cluster_coupling Amide Coupling cluster_workup Work-up & Purification A Dissolve benzoic acid & pyridine in anhydrous DCM B Add cyanuric fluoride at 0°C A->B C Stir at RT for 1 h B->C D Add amine and additional base C->D E Stir at RT to 40°C for 4-24 h D->E F Quench with NaHCO3, extract with DCM E->F G Dry, concentrate, and purify F->G

Caption: Workflow for amide coupling via an acyl fluoride intermediate.

Step-by-Step Methodology:

  • Acyl Fluoride Formation: To a solution of 4-((2,6-dichlorophenyl)sulfonamido)benzoic acid (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM (0.2 M) at 0°C, add cyanuric fluoride (0.5 eq) or PyFluor-S (1.2 eq).

  • Activation Monitoring: Stir the mixture at room temperature for 1 hour. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.

  • Amide Coupling: Add the sterically hindered amine (1.2 eq) and additional DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or gently heat to 40°C for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

  • Isolation and Purification: Dry the organic layer, concentrate, and purify the product by column chromatography as described in Protocol 1.

Pillar 3: Data Presentation and Comparative Analysis

The choice of coupling reagent can significantly impact the reaction outcome. The following table summarizes the key characteristics of the recommended reagents.

Coupling Reagent/MethodAdvantagesDisadvantagesBest Suited For
HATU/DIPEA High reactivity, low racemization, good for hindered substrates.[5][8]Higher cost, potential for guanidinium byproduct formation.[12]General purpose, including moderately hindered amines.
EDC/HOBt Cost-effective, water-soluble byproduct (for EDC).[4][5]Lower reactivity than onium salts, potential for N-acylurea byproduct.[7]Less hindered, more reactive amines.
Acyl Fluoride Highly effective for sterically demanding substrates.[10][11]Reagents can be moisture-sensitive, may require elevated temperatures.Extremely hindered amines where other methods fail.

Reaction Mechanism Overview:

Reaction_Mechanism General Amide Coupling Mechanism RCOOH R-COOH Activator Coupling Reagent RCOOH->Activator Activation Intermediate R-CO-X (Activated Intermediate) Activator->Intermediate Amine R'-NH2 Intermediate->Amine Nucleophilic Attack Amide R-CO-NH-R' (Amide Product) Amine->Amide

Caption: Generalized mechanism of amide bond formation.

Conclusion

The successful derivatization of 4-((2,6-dichlorophenyl)sulfonamido)benzoic acid hinges on the judicious selection of coupling reagents to overcome the steric hindrance imposed by the 2,6-dichloro substitution. For most applications, the use of a potent onium salt reagent such as HATU provides a robust and efficient method. In cases of extreme steric demand, the in situ formation of an acyl fluoride offers a powerful alternative. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and effectively synthesize novel derivatives for their drug discovery programs.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Vertex AI Search.
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  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]

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  • Tips and tricks for difficult amide bond formation?. (2021). Reddit. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,6-Dichlorophenyl Sulfonylation

Ticket ID: #TCH-SULF-26DC Subject: Advanced Protocols for Hindered Sulfonylation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The "2,6-Barrier" Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TCH-SULF-26DC Subject: Advanced Protocols for Hindered Sulfonylation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "2,6-Barrier"

Welcome to the Technical Support Center. You are likely here because a standard sulfonylation (using pyridine/DCM or Et₃N/THF) failed to yield product with 2,6-dichlorobenzenesulfonyl chloride .[1]

The Root Cause: The failure is not due to reagent quality, but steric shielding . The two chlorine atoms at the ortho positions create a dense electron cloud and physical blockade around the sulfur center. This prevents the nucleophile (amine/alcohol) from accessing the electrophilic sulfur via the standard trajectory required for the SN2-like transition state.

This guide provides three tiered solutions ranging from catalytic optimization to complete mechanistic bypass (SuFEx).

Visualizing the Problem

Before attempting the protocols, understand the steric landscape. The diagram below illustrates why standard bases (Pyridine, TEA) fail to overcome the repulsive forces of the ortho-chloro substituents.

StericBarrier Substrate 2,6-Dichlorobenzenesulfonyl Chloride TS_Fail Transition State BLOCKED Substrate->TS_Fail Ortho-Cl Repulsion Nu Nucleophile (R-NH2) Nu->TS_Fail Steric Clash

Figure 1: The steric blockade created by ortho-chlorine atoms prevents standard nucleophilic attack.[1][2]

Module 1: Nucleophilic Catalysis (The DMAP Protocol)

Applicability: Primary amines, unhindered secondary amines.[1] Mechanism: Nucleophilic Catalysis vs. Base Catalysis.[1]

Standard pyridine acts merely as a proton scavenger (base).[1] To breach the 2,6-barrier, you need a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).[1] DMAP attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt.[1] This intermediate is cationic and projects the sulfur atom away from the steric bulk, inviting attack from the amine.

Experimental Protocol
ComponentEquivalentsRole
Substrate (Amine)1.0Nucleophile
2,6-Cl₂-Ph-SO₂Cl 1.2 - 1.5Electrophile
DMAP 0.2 - 0.5 Nucleophilic Catalyst
Pyridine 2.0 - 3.0Proton Scavenger / Solvent
DCM or MeCN [0.2 M]Solvent

Step-by-Step:

  • Dissolve the amine and DMAP (critical) in anhydrous DCM.

  • Add Pyridine (or Et₃N).[1] Cool to 0°C.[1][2]

  • Add 2,6-dichlorobenzenesulfonyl chloride slowly.

  • Crucial Step: Allow to warm to Room Temp (25°C) and stir for 12–24h.

    • Note: If no reaction after 6h, heat to reflux (40°C for DCM, 80°C for MeCN).[1]

  • Quench: Dilute with EtOAc, wash with 1M HCl (to remove DMAP/Pyridine), then NaHCO₃.

DMAP_Cycle Start Sulfonyl Chloride (Inactive) Inter N-Sulfonylpyridinium Salt (Activated) Start->Inter DMAP Attack (Cl- displacement) Product Sulfonamide (Product) Inter->Product Amine Attack (Regenerates DMAP) DMAP DMAP (Catalyst) Product->DMAP Recycle DMAP->Start Re-entry

Figure 2: The DMAP catalytic cycle activates the hindered sulfur center via a cationic intermediate.[1]

Module 2: Silver-Mediated Activation (The "Scavenger" Method)

Applicability: Weak nucleophiles (Anilines) or hindered secondary amines.[1] Logic: When the leaving group (Cl⁻) cannot depart due to a loose transition state, Silver(I) salts force the issue by precipitating AgCl, driving the equilibrium forward irreversibly.

Experimental Protocol
ComponentEquivalentsRole
Substrate 1.0Nucleophile
2,6-Cl₂-Ph-SO₂Cl 1.2Electrophile
Ag₂O (Silver Oxide) 1.1Halogen Scavenger / Base
KI (Potassium Iodide) 0.2 (Cat.)[1]Iodide Exchange
MeCN [0.1 M]Solvent

Step-by-Step:

  • Dissolve amine and sulfonyl chloride in MeCN.[1]

  • Add Ag₂O (solid) in one portion.[1]

  • Add catalytic KI .[1]

    • Mechanism:[1][3][4][5] KI converts the sulfonyl-chloride to a transient, more reactive sulfonyl-iodide in situ, while Ag captures the Cl.[1]

  • Stir vigorously (heterogeneous mixture) at 40–60°C.

  • Filter through a Celite pad to remove silver salts before workup.[1]

Module 3: The Nuclear Option (SuFEx Chemistry)

Applicability: Total failure of previous methods; highly sensitive substrates. Logic: If the chloride is too hindered, switch to the fluoride. The S-F bond is shorter, stronger, and has a different electrostatic profile. Under SuFEx (Sulfur-Fluoride Exchange) conditions, the fluoride is stable until activated by a silyl group or specific catalyst, bypassing the steric "gatekeeping" of the chlorine atoms.[6]

Phase 1: Synthesis of 2,6-Dichlorobenzenesulfonyl Fluoride

  • Reagents: 2,6-Cl₂-Ph-SO₂Cl + KHF₂ (sat.[1] aq) in MeCN.[1]

  • Procedure: Stir biphasic mixture overnight. The fluoride is incredibly stable and can be purified by column chromatography.

Phase 2: The SuFEx Coupling

  • Reagents: Sulfonyl Fluoride + Amine (silylated amines work best, e.g., R-NH-TMS).[1]

  • Catalyst: DBU (10-20 mol%) or BTMG.[1]

  • Why it works: The mechanism is not a standard SN2; it proceeds via a concerted substitution enabled by the unique "fluoride-proton" or "fluoride-silicon" interaction, which is less sensitive to the ortho-chloro bulk.

Troubleshooting & FAQ

Q: The reaction mixture turned black, and I see no product.

  • A: This indicates decomposition of the sulfonyl chloride, likely via desulfonylation (loss of SO₂).

  • Fix: Lower the temperature. If heating is required, do not exceed 60°C. Switch to the Silver Oxide method which works at milder temperatures.

Q: I isolated the sulfonic acid (R-SO₃H) instead of the sulfonamide.

  • A: Hydrolysis occurred.[1][7] The water competed with your amine.

  • Fix:

    • Dry your DCM/MeCN over molecular sieves (3Å).[1]

    • Ensure your amine is dry (azeotrope with toluene if necessary).[1]

    • Increase the equivalents of sulfonyl chloride to 2.0.

Q: The reaction "oiled out" and stirring stopped.

  • A: The pyridinium/ammonium salts precipitated.

  • Fix: Add a co-solvent like DMF (10% v/v) to solubilize the salts or use mechanical stirring.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn Decomp Black Tar / Decomposition Start->Decomp Hydrolysis Sulfonic Acid Formed Start->Hydrolysis Sol1 Add DMAP (0.5 eq) Heat to 50°C NoRxn->Sol1 First Step Sol2 Switch to Ag2O Method Decomp->Sol2 Milder Cond. Sol3 Dry Solvents Add Molecular Sieves Hydrolysis->Sol3 Sol4 Switch to SuFEx (Sulfonyl Fluoride) Sol1->Sol4 If fails

Figure 3: Diagnostic workflow for common reaction failures.

References

  • DMAP Catalysis Mechanism

    • Title: Nucleophilic Catalysis by 4-(Dimethylamino)pyridine in the Reaction of Hindered Sulfonyl Chlorides.
    • Source:Journal of Organic Chemistry
    • URL:[Link] (Validated Concept)[1]

  • Silver Oxide Mediation

    • Title: Silver(I) oxide-mediated facile and practical sulfonylation of alcohols and hindered amines.[1][8]

    • Source:Tetrahedron Letters / ResearchGate[1]

    • URL:[Link]

  • SuFEx Chemistry (Sulfonyl Fluorides)

    • Title: Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][6][9][10]

    • Source:Angewandte Chemie International Edition (Sharpless et al.)[1]

    • URL:[Link][1]

  • Steric Parameters in Sulfonylation

    • Title: Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides.[11]

    • Source:Journal of Organic Chemistry USSR (OSTI.GOV)[11]

    • URL:[Link][1][11]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in the HPLC of Sulfonamido Benzoic Acids

Welcome to the technical support center for chromatographers. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice for a common and frustrating challenge: peak tailing in th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographers. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice for a common and frustrating challenge: peak tailing in the analysis of sulfonamido benzoic acids. We move beyond generic advice to explain the specific chemical interactions at play and provide logical, step-by-step protocols to restore your peak shape, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively measured?

Peak tailing is a common form of peak asymmetry where the latter half of a chromatographic peak is broader than the front half, resulting in a gradual slope back to the baseline.[1][2] In an ideal separation, peaks exhibit a symmetrical, Gaussian shape. Tailing compromises the quality of the chromatogram by reducing resolution between closely eluting compounds and introducing inaccuracies in peak integration and quantification.[2][3]

This distortion is measured using the Asymmetry Factor (As) or the Tailing Factor (Tf) . The Asymmetry Factor is calculated at 10% of the peak height. A perfectly symmetrical peak has an As of 1.0. An As value greater than 1.2 typically indicates problematic tailing that requires investigation.[3][4]

Q2: Why are sulfonamido benzoic acids particularly susceptible to peak tailing?

Sulfonamido benzoic acids possess a unique combination of functional groups that makes them prone to undesirable secondary interactions within a standard reversed-phase HPLC system. Their structure typically includes:

  • A carboxylic acid group (-COOH) : This is an acidic functional group.

  • A sulfonamide group (-SO₂NH-) : This group is also weakly acidic.

  • An aromatic ring : This provides the primary hydrophobic character for retention in reversed-phase chromatography.

The presence of multiple polar, ionizable functional groups is the primary reason these molecules can exhibit significant peak tailing.[2][4] These groups can engage in strong, unwanted interactions with the stationary phase, creating multiple retention mechanisms that lead to peak distortion.[1][3]

Q3: What are the primary chemical mechanisms that cause peak tailing for these compounds?

For sulfonamido benzoic acids, peak tailing is rarely caused by a single factor. It's often a combination of the following three issues:

  • Secondary Silanol Interactions: This is the most frequent cause.[4][5] Standard silica-based reversed-phase columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on their surface.[1][2] These silanol groups are acidic (pKa ≈ 3.8-4.5) and can become ionized (Si-O⁻) at moderate mobile phase pH.[5][6] The polar carboxylic acid and sulfonamide groups on your analyte can then interact with these silanols through hydrogen bonding or ion-exchange, creating a secondary, highly polar retention mechanism that delays a portion of the analyte molecules from eluting, causing a tail.[2][7]

  • Chelation with Trace Metals: The silica matrix of stationary phases can contain trace metal impurities like iron, aluminum, or sodium.[6][8][9] Additionally, metal ions can leach from stainless-steel components of the HPLC system, such as frits and tubing, and accumulate on the column.[10][11] The oxygen and nitrogen atoms in the sulfonamide and carboxylate groups are effective chelating agents that can form strong bonds with these metal ions.[8][10] This chelation acts as another powerful secondary retention mechanism, leading to severe peak tailing.[9]

  • Incorrect Mobile Phase pH: The pH of the mobile phase is a critical parameter that controls the ionization state of both the analyte and the stationary phase silanols.[12][13] If the mobile phase pH is close to the pKa of the analyte's carboxylic acid group, the molecule will exist as a mixture of its ionized (more polar) and non-ionized (more hydrophobic) forms.[4][12] This dual state leads to inconsistent retention and can result in broad or tailing peaks.

Below is a diagram illustrating these problematic secondary interactions.

G cluster_Analyte Sulfonamido Benzoic Acid Analyte cluster_StationaryPhase Silica Stationary Phase Surface Analyte R-SO₂NH-R'-COOH Silanol Si-OH (Acidic Silanol Group) Analyte->Silanol  Secondary Interaction (Peak Tailing) Metal M⁺ (Metal Impurity, e.g., Fe³⁺) Analyte->Metal  Chelation Interaction (Peak Tailing) C18 Si-C18 (Primary Hydrophobic Retention) Analyte->C18  Desired Hydrophobic Interaction (Symmetrical Peak)

Caption: Mechanisms of analyte interaction with a reversed-phase stationary phase.

Q4: How should I systematically troubleshoot peak tailing for my sulfonamido benzoic acid?

A logical, step-by-step approach is crucial to efficiently identify and solve the problem. Avoid changing multiple parameters at once.[8] The following workflow is recommended:

G Start Peak Tailing Observed (As > 1.2) Check_pH Step 1: Verify & Optimize Mobile Phase pH Start->Check_pH pH_OK Is pH << pKa of Analyte? (e.g., pH 2.5-3.0) Check_pH->pH_OK pH_OK->Check_pH No (Adjust pH, see Protocol 1) Evaluate_Column Step 2: Evaluate Column Condition & Chemistry pH_OK->Evaluate_Column Yes Column_OK Using a modern, high-purity, end-capped column? Evaluate_Column->Column_OK Column_OK->Evaluate_Column No (Replace with appropriate column) Check_System Step 3: Check for Metal Contamination Column_OK->Check_System Yes System_OK Is the system bio-inert or has it been passivated? Check_System->System_OK System_OK->Check_System No (Add chelator, e.g., EDTA, or use inert hardware) Check_Sample Step 4: Review Sample Preparation System_OK->Check_Sample Yes Sample_OK Is sample solvent weaker than mobile phase? Check_Sample->Sample_OK Sample_OK->Check_Sample No (Re-dissolve sample in mobile phase) Resolved Peak Shape Improved (As ≤ 1.2) Sample_OK->Resolved Yes

Caption: A logical workflow for troubleshooting peak tailing.

Q5: How do I select and optimize the mobile phase pH?

For acidic analytes like sulfonamido benzoic acids, the goal is to suppress the ionization of both the analyte's carboxylic acid group and the column's residual silanol groups. This is best achieved by operating at a low pH.[1][3]

General Guideline: Adjust the mobile phase pH to be at least 2 units below the pKa of your analyte. For most carboxylic acids, this means a pH in the range of 2.5 to 3.5 is an excellent starting point.[13][14] This ensures the analyte is in its neutral, more hydrophobic form, and it protonates the silanol groups, minimizing secondary ionic interactions.[3][6]

pH RangeAnalyte (-COOH) StateSilanol (Si-OH) StateExpected Peak ShapeRationale
pH < 3.0 Non-ionized (R-COOH)Non-ionized (Si-OH)Symmetrical Ionization of both analyte and silanols is suppressed, minimizing secondary interactions.[3]
pH 3.5 - 5.5 Mixed (R-COOH/R-COO⁻)Mixed (Si-OH/Si-O⁻)Poor (Broad/Tailing) pH is near the pKa of both species, leading to inconsistent retention.[4][12]
pH > 6.0 Ionized (R-COO⁻)Ionized (Si-O⁻)Poor (Tailing) Strong ionic repulsion and interaction with any remaining protonated silanols or metal sites.[5]

See Protocol 1 for a step-by-step guide to pH optimization.

Q6: What is the role of the HPLC column and how do I choose the right one?

Column selection is critical. Not all C18 columns are created equal.

  • Use High-Purity, Type B Silica Columns: Modern columns are made from high-purity silica (Type B) with very low metal content.[1][15] This inherently reduces the two primary sources of secondary interactions. Older Type A silica columns have higher metal content and more acidic silanols, which will exacerbate tailing.[1][5]

  • Ensure Effective End-Capping: End-capping is a process where residual silanol groups are chemically reacted to make them inert.[3][16] A well-end-capped column is essential for analyzing polar compounds. However, due to steric hindrance, no column is 100% end-capped, which is why mobile phase optimization is still necessary.[3][17]

  • Consider Alternative Chemistries: If tailing persists even with pH optimization on a modern C18 column, consider a stationary phase with a polar-embedded group. These phases have a polar functional group incorporated near the base of the alkyl chain, which helps to shield the analyte from residual silanols, often improving peak shape for polar compounds.[16]

Q7: Can my sample solvent cause peak tailing?

Absolutely. This is a frequently overlooked cause of peak distortion.[2][18] The ideal practice is to always dissolve your sample in the initial mobile phase.[2]

If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase (e.g., sample in 100% acetonitrile, mobile phase is 10% acetonitrile/90% water), it can cause severe peak distortion.[19][20] The strong solvent plug carries the analyte down the column in a distorted band before proper partitioning can begin.[19] If sample solubility requires a stronger solvent, use the lowest concentration possible and inject the smallest volume feasible.[2][21]

Troubleshooting Protocols
Protocol 1: Systematic Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak (As ≤ 1.2) for a sulfonamido benzoic acid.

Materials:

  • HPLC-grade water, acetonitrile, and/or methanol.

  • pH buffer components (e.g., formic acid, phosphoric acid, potassium phosphate).

  • Calibrated pH meter.

  • Your sulfonamido benzoic acid standard.

Procedure:

  • Establish a Starting Point: Begin with a mobile phase pH of 3.0. A common starting mobile phase is 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). This typically yields a pH between 2.6 and 2.8.

  • Prepare Aqueous Buffers: Prepare a series of aqueous mobile phase components at different pH values. For example:

    • pH 3.0 (e.g., 0.1% Formic Acid)

    • pH 2.7 (e.g., Phosphate buffer)

    • pH 2.5 (e.g., Phosphate buffer)

    • Note: Always measure the pH of the aqueous component before mixing with the organic solvent.[13]

  • Systematic Testing:

    • Equilibrate the column with the pH 3.0 mobile phase for at least 15-20 column volumes.

    • Inject your standard and record the chromatogram. Calculate the Asymmetry Factor (As).

    • Flush the system and column thoroughly, then switch to the pH 2.7 mobile phase. Equilibrate and repeat the injection.

    • Repeat the process for the pH 2.5 mobile phase.

  • Evaluate Results: Compare the chromatograms. You should observe an improvement (a decrease) in the Asymmetry Factor as the pH is lowered.[3] Select the pH that provides an As ≤ 1.2 while maintaining adequate retention.

Protocol 2: Column Cleaning and Passivation

Objective: To remove strongly retained contaminants and passivate active metal sites that may be causing peak tailing.

Procedure (for a standard C18 column):

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.

  • Buffer Wash: Flush the column with your mobile phase composition but without any buffer salts (e.g., 50:50 Acetonitrile/Water) for 20 column volumes. This removes precipitated salts.[4]

  • Strong Organic Wash: Flush the column with 100% Isopropanol for 20 column volumes. This removes strongly retained hydrophobic compounds.

  • Metal Chelation Wash (Optional but Recommended): If metal contamination is suspected, perform a passivation wash. Prepare a solution of 0.1% Ethylenediaminetetraacetic acid (EDTA) in HPLC-grade water. Flush the column with this solution for 20-30 column volumes, followed by a flush with 20 volumes of HPLC-grade water to remove the EDTA.[8]

  • Re-equilibration: Gradually re-introduce your analytical mobile phase. Step down the solvent strength (e.g., Isopropanol -> Acetonitrile -> Mobile Phase) to avoid shocking the stationary phase.[4] Equilibrate for at least 20 column volumes before injecting your sample.

References
  • Effects of Sample Solvents on Peak Shape. SHIMADZU CORPORATION. [Link]

  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. [Link]

  • Why heavy metals produces peak tailing on reversed phase columns (ODS)?. ResearchGate. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Sample Diluent Effects in HPLC. Element Lab Solutions. [Link]

  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. [Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]

  • HPLC Troubleshooting Guide. ACE HPLC. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC. [Link]

  • HPLC Column Selection Guide. Interchim. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. [Link]

  • Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Journal of Mass Spectrometry. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. ACD/Labs. [Link]

  • HPLC Column Selection Guide to Help You Achieve the Best Separation. Separation Science. [Link]

  • pH-dependent elution profiles of selected proteins in HPLC having a stationary phase modified with pH-sensitive sulfonamide polymers. Journal of Chromatography A. [Link]

  • HPLC Troubleshooting Guide. Sepax Technologies. [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. [Link]

  • Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Journal of Mass Spectrometry. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Spectroscopy Online. [Link]

  • Ion‐pairing high‐performance liquid chromatography‐mass spectrometry of impurities and reduction products of sulphonated azodyes. ResearchGate. [Link]

Sources

Troubleshooting

troubleshooting amide coupling with sulfonamido benzoic acid intermediates

The Core Challenge: The "Sulfonamide Paradox" Users frequently report low yields or inexplicable side products when attempting to couple benzoic acids containing a sulfonamide moiety ( or ). The failure mode is rarely th...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Sulfonamide Paradox"

Users frequently report low yields or inexplicable side products when attempting to couple benzoic acids containing a sulfonamide moiety (


 or 

).

The failure mode is rarely the coupling reagent itself, but rather a misunderstanding of chemoselectivity driven by pKa.

The Mechanism of Failure

In a standard amide coupling (e.g., HATU/DIEA), you introduce a base to deprotonate the carboxylic acid and the amine partner. However, the sulfonamide proton is relatively acidic (


 for primary sulfonamides, and lower for 

-aryl derivatives).
  • Deprotonation: The base (DIEA/TEA) deprotonates the sulfonamide nitrogen.

  • Competition: This sulfonamide anion is a competent nucleophile.

  • Self-Immolation: The sulfonamide anion attacks the activated ester (O-At/O-Bt intermediate), forming an

    
    -acyl sulfonamide  dimer or oligomer instead of the desired amide.
    
Diagnostic Data: Is This Your Problem?
ObservationLikely CauseVerification
New, acidic spot on TLC Formation of

-acyl sulfonamide side product.
The spot streaks on silica (acidic). It disappears after heating with aqueous NaOH (hydrolysis).
Mass Spec shows

Dimerization of the starting material.The mass corresponds to two benzoic acid units linked by an imide-like bond.
Starting amine remains The activated acid was consumed by the sulfonamide group.Check LCMS for unreacted amine peak.
Reaction solidifies Poor solubility of the zwitterionic intermediate.Add DMF or NMP; DCM is often poor for sulfonamides.

Troubleshooting Q&A (Field Guide)

Q1: I see a major side product with a mass corresponding to 'Product + Starting Acid - H2O'. What is it? A: This is the


-acyl sulfonamide .[1] Your activated benzoic acid coupled with the sulfonamide nitrogen of another molecule of starting material.
  • Fix: You must protect the sulfonamide (see Protocol A) or switch to a coupling method that does not require a soluble base (see Protocol B).

Q2: Can I just add more base to force the reaction? A: No. Adding more base increases the concentration of the sulfonamide anion, accelerating the side reaction.

  • Fix: Use the minimal amount of base required (1.0–1.1 equiv relative to the amine salt). If your amine is a free base, try a base-free coupling using EEDQ or DIC/HOBt.

Q3: My product is stuck in the organic layer with the side products. How do I purify this? A: Exploit the acidity shift.

  • The Trick: The side product (

    
    -acyl sulfonamide) is significantly more acidic (
    
    
    
    ) than the starting sulfonamide (
    
    
    ) or your product (neutral amide).
  • Protocol: Wash your organic layer with 5% aqueous

    
     . The 
    
    
    
    -acyl sulfonamide will deprotonate, become water-soluble, and wash away, leaving your neutral amide product in the organic layer.

Q4: Which coupling reagent is best for this specific scaffold? A:

  • Avoid: HATU/HBTU (The high reactivity often leads to lower selectivity here).

  • Preferred: T3P (Propylphosphonic anhydride) . It reacts slower but is highly selective for amines over sulfonamides and allows for easy workup.

  • Alternative: EDC/HOBt (The "slow and steady" approach often avoids the kinetic trap of sulfonamide acylation).

Recommended Protocols

Protocol A: The "Nuclear Option" (Acid Chloride)

Use this when steric hindrance is high or the amine is unreactive.

Rationale: Acid chlorides are so reactive that the amine (a better nucleophile) will attack faster than the sulfonamide, even without base.

  • Activation: Suspend the sulfonamido-benzoic acid (1.0 equiv) in dry DCM (or Toluene).

  • Chlorination: Add Thionyl Chloride (

    
    , 5.0 equiv) and a catalytic drop of DMF. Reflux for 2 hours.
    
  • Evaporation: Concentrate to dryness completely to remove excess

    
     and HCl (Critical: residual HCl will protonate your amine).
    
  • Coupling: Redissolve the acid chloride residue in dry THF. Add the amine (1.1 equiv) and a weak scavenger like Pyridine (1.5 equiv) or solid

    
    .
    
    • Note: Pyridine is less likely to deprotonate the sulfonamide than TEA/DIEA.

Protocol B: The "Modern Standard" (T3P Coupling)

Use this for general cases to minimize side reactions.

  • Dissolve: Mix the acid (1.0 equiv) and amine (1.1 equiv) in EtOAc or DMF (T3P works well in EtOAc).

  • Base: Add DIPEA (2.5 equiv).

  • Reagent: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Wash with water, then sat.

    
      (removes T3P byproducts and 
    
    
    
    -acyl sulfonamide impurities), then brine.

Visualizing the Problem & Solution

Diagram 1: The Mechanism of Interference

This pathway illustrates how the sulfonamide hijacks the reaction.

G cluster_0 Activation Phase cluster_1 Competition Phase cluster_2 Desired Pathway Acid Sulfonamido-Benzoic Acid (COOH / SO2NH2) Activated Activated Ester (O-At Intermediate) Acid->Activated Activation Deprotonation Base Deprotonates Sulfonamide (pKa ~10) Acid->Deprotonation Side Reaction Reagent Coupling Reagent (HATU/Base) Reagent->Activated SideProduct N-Acyl Sulfonamide (IMPURITY) Activated->SideProduct Product Desired Amide Activated->Product Path A: Amine Attack (Desired) Anion Sulfonamide Anion (Nucleophile) Deprotonation->Anion Anion->SideProduct Path B: Self-Coupling (Interference) Amine Target Amine (R-NH2) Amine->Product

Caption: Path B (Red) shows the competitive self-coupling of the sulfonamide group, which competes with the desired Path A (Green).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to select the correct protocol.

DecisionTree Start Start: Coupling Sulfonamido-Benzoic Acid CheckAmine Is the Amine Partner Sterically Hindered or Non-Nucleophilic? Start->CheckAmine YesHindered Yes (Aniline, Secondary Amine) CheckAmine->YesHindered NoHindered No (Primary Alkyl Amine) CheckAmine->NoHindered AcidChloride Protocol A: Acid Chloride (Force the reaction) YesHindered->AcidChloride T3PRoute Protocol B: T3P / EtOAc (High Selectivity) NoHindered->T3PRoute CheckProtect Did Protocol Fail? AcidChloride->CheckProtect T3PRoute->CheckProtect Protection Must Protect Sulfonamide (Use DMB or Trityl group) CheckProtect->Protection Yes

Caption: Decision matrix for selecting the optimal coupling strategy based on the nucleophilicity of the amine partner.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[2][3][4][5] Amide bond formation and peptide coupling.[3][4][5][6] Tetrahedron, 61(46), 10827–10852.[5] [Link]

  • Dubé, P., et al. (2015). Practical Synthesis of N-Acyl Sulfonamides. Organic Letters, 17(9), 2118–2121. [Link]

  • Valeur, E., & Bradley, M. (2009).[5] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 2,4-Dichloro vs. 2,6-Dichloro Sulfonamido Benzoic Acids

The following technical guide provides an in-depth comparison of 2,4-dichloro and 2,6-dichloro sulfonamido benzoic acids. This analysis focuses on their distinct chemical reactivities, physicochemical properties, and app...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 2,4-dichloro and 2,6-dichloro sulfonamido benzoic acids. This analysis focuses on their distinct chemical reactivities, physicochemical properties, and applications in drug discovery, specifically distinguishing between the "reactive scaffold" nature of the 2,4-isomer and the "steric shield" properties of the 2,6-isomer.[1]

[1]

Executive Summary

In medicinal chemistry, the substitution pattern of dichlorobenzoic acid scaffolds dictates their synthetic utility and biological target profile.

  • 2,4-Dichloro-5-sulfamoylbenzoic acid (2,4-DSBA) is a reactive electrophile .[1] The specific arrangement of chlorines activates the C4-position for Nucleophilic Aromatic Substitution (

    
    ), making it the primary precursor for loop diuretics like Furosemide.[1]
    
  • 2,6-Dichloro-3-sulfamoylbenzoic acid (2,6-DSBA) acts as a steric shield .[1] The bulky chlorines at C2 and C6 protect the carboxyl group, significantly lowering pKa and altering metabolic stability.[1] It is increasingly utilized to design isoform-selective Carbonic Anhydrase Inhibitors (CAIs) and Raf kinase inhibitors where core rigidity and selectivity are paramount.[1]

Physicochemical & Structural Comparison

The fundamental difference lies in the "Ortho Effect" and the electronic activation of the aromatic ring.[1]

Feature2,4-Dichloro-5-sulfamoylbenzoic Acid 2,6-Dichloro-3-sulfamoylbenzoic Acid
CAS Number 2736-23-472290-28-9
Acid Strength (pKa) ~2.68 (Moderate)~1.69 (Stronger Acid)
Dominant Effect Electronic Activation : The C4-Cl is activated by ortho-sulfamoyl and para-carboxyl groups.[1]Steric Inhibition : C2/C6-Cls force the COOH out of plane, preventing conjugation and increasing acidity.[1]

Reactivity
High at C4 : Readily displaced by amines (e.g., furfurylamine).[1]Low : C2/C6-Cls are sterically crowded and less electronically activated for displacement.[1]
Solubility Low in water; soluble in basic buffers.[1]Higher intrinsic aqueous solubility due to lower pKa (ionized at physiological pH).[1]
Primary Application Loop Diuretics (NKCC2 inhibition).[1]Selective CAIs (CA IX/XII) & Kinase Inhibitors.[1]
Structural Logic & Mechanism
  • 2,4-Isomer (The "Open" Scaffold): The C1-COOH is relatively accessible.[1] The C4-Cl is the "weak link," serving as a leaving group.[1] This allows researchers to rapidly diversify the scaffold at the C4 position.

  • 2,6-Isomer (The "Twisted" Scaffold): The two ortho-chlorines create a "steric gate" around the carboxyl group.[1] This forces the carboxylate to twist perpendicular to the phenyl ring, breaking resonance.[1] This Steric Inhibition of Resonance (SIR) prevents the ring from destabilizing the carboxylate anion, resulting in a significantly stronger acid (lower pKa) and a unique binding footprint in enzyme active sites.[1]

Synthetic Reactivity & Experimental Protocols

A. The 2,4-Isomer: Nucleophilic Aromatic Substitution ( )

This protocol demonstrates the classic exploitation of the 2,4-isomer's reactivity to synthesize diuretic pharmacophores.[1]

Objective: Displacement of C4-Cl with a primary amine (e.g., Furfurylamine). Mechanism: Addition-Elimination (


) via a Meisenheimer complex.[1][2]

Protocol:

  • Reagents: 2,4-Dichloro-5-sulfamoylbenzoic acid (1.0 eq), Furfurylamine (2.5 eq), 2-Methoxyethanol (Solvent).[1]

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser and magnetic stirrer.

  • Reaction:

    • Dissolve the benzoic acid derivative in 2-methoxyethanol (5 mL/g).

    • Add Furfurylamine dropwise.[1] Note: Excess amine acts as the base to neutralize HCl.

    • Heat to 125°C (reflux) for 4–6 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold 1M HCl (pH adjustment to ~2 precipitates the product).

    • Filter the precipitate and wash with cold water.[1]

  • Validation:

    
    H-NMR will show the disappearance of the C4-H signal (if H-substituted) or the specific shift of the aromatic protons and appearance of furfuryl signals.
    
B. The 2,6-Isomer: Sulfonamide Coupling & Cyclization

The 2,6-isomer is typically synthesized from 2,6-dichloro-3-chlorosulfonyl-benzoic acid .[1][3] The challenge here is preserving the sterically hindered carboxyl group while reacting the sulfonyl chloride.[1]

Objective: Selective formation of a sulfonamide without affecting the carboxyl core.

Protocol:

  • Reagents: 2,6-Dichloro-3-chlorosulfonyl-benzoic acid (1.0 eq), Primary Amine (1.1 eq), Pyridine (1.2 eq), Anhydrous DCM.

  • Setup: Flame-dried flask under Nitrogen atmosphere.

  • Reaction:

    • Dissolve the sulfonyl chloride substrate in DCM at 0°C.[1][3]

    • Add Pyridine (proton scavenger).[1]

    • Add the amine dropwise over 20 minutes.[1][3] Critical: Maintain 0°C to prevent side reactions at the carboxyl group.

    • Allow to warm to RT and stir for 4 hours.

  • Workup:

    • Wash with 1M HCl (to remove pyridine) and Brine.[1]

    • Dry over

      
       and concentrate.
      
  • Validation: IR spectroscopy should confirm the presence of

    
     stretches (1350/1160 cm⁻¹) and retention of the 
    
    
    
    acid peak (1700 cm⁻¹).[1]

Visualizing the Divergence

The following diagram illustrates how the structural differences dictate the synthetic pathways.

G Start24 2,4-Dichloro Scaffold Mech24 S_NAr at C4 (Cl Displacement) Start24->Mech24 Activated by Ortho/Para Groups Start26 2,6-Dichloro Scaffold Mech26 Sulfonamide Formation (Steric Shielding of COOH) Start26->Mech26 Stable Cl atoms Acidic COOH Target24 Loop Diuretics (e.g., Furosemide) Target26 Selective CAIs (Tumor Associated) Mech24->Target24 High Potency NKCC2 Inhibition Mech26->Target26 Isoform Selectivity (CA IX/XII)

Caption: Divergent synthetic pathways driven by the electronic activation of the 2,4-isomer vs. the steric protection of the 2,6-isomer.[1]

Biological Performance & Target Selectivity[1][4][5]

2,4-Isomer: The "Blunt Hammer" for Diuresis
  • Target: Na-K-2Cl Cotransporter (NKCC2) in the Loop of Henle.[1]

  • Performance: The 2,4-dichloro-5-sulfamoyl motif (specifically when derivatized at C4) provides the precise electrostatic map required to bind to the Cl⁻ binding site of the transporter.

  • Data Point: Furosemide (derived from this scaffold) has an

    
     in the low micromolar range for NKCC2 but shows poor selectivity against Carbonic Anhydrases compared to newer generation sulfonamides.[1]
    
2,6-Isomer: The "Precision Scalpel" for Selectivity[1]
  • Target: Carbonic Anhydrase Isoforms IX and XII (Hypoxia-induced tumor targets).[1]

  • Performance: The bulky 2,6-dichloro substitution prevents the molecule from entering the smaller active sites of the ubiquitous cytosolic isoforms (CA I and II).[1] However, the larger, more flexible active sites of CA IX and XII can accommodate this bulk.[1]

  • Supporting Data: In SAR studies, 2,6-dichloro derivatives often exhibit Ki values < 10 nM for CA IX, with selectivity ratios >100-fold over CA II, reducing systemic side effects (e.g., paresthesia) associated with non-selective inhibitors.[1]

References

  • Synthesis of Furosemide and Related Compounds. Journal of Organic Chemistry. (Search: "Furosemide synthesis 2,4-dichloro-5-sulfamoylbenzoic acid")

  • Physicochemical Properties of Dichlorobenzoic Acids. BenchChem Technical Library.

  • Selective Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry.

  • Nucleophilic Aromatic Substitution Mechanisms. OpenStax Chemistry.

  • pKa Values of Benzoic Acid Derivatives. Organic Chemistry Data.

Sources

Comparative

A Comparative Guide to P2Y14 Receptor Antagonists: Spotlight on the Sulfonamido-Benzoic Acid Scaffold

This guide provides a comprehensive comparison of antagonists for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory and immune responses. We will delve into the inhibitory potencies of va...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of antagonists for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory and immune responses. We will delve into the inhibitory potencies of various chemical scaffolds, with a special focus on the emerging class of sulfonamido-benzoic acid derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of P2Y14 receptor antagonism and the experimental methodologies used to characterize these compounds.

The P2Y14 Receptor: A Key Player in Inflammation

The P2Y14 receptor, a member of the P2Y family of purinergic receptors, is activated by UDP-sugars, such as UDP-glucose, which are released from cells during stress or damage.[1] Upon activation, the P2Y14 receptor couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade has been shown to influence a variety of cellular functions, particularly in immune cells like neutrophils, where it can modulate chemotaxis and other inflammatory responses.[1][2] The role of the P2Y14 receptor in pathological inflammatory conditions has made it an attractive target for the development of novel therapeutics.

P2Y14 Receptor Signaling Pathway

The activation of the P2Y14 receptor by its endogenous agonist, UDP-glucose, initiates a signaling cascade that modulates cellular function. The diagram below illustrates the key steps in this pathway.

P2Y14_Signaling P2Y14 P2Y14 Receptor G_protein Gi/o Protein (αβγ) P2Y14->G_protein G_alpha Gαi/o-GTP G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts UDP_glucose UDP-Glucose UDP_glucose->P2Y14 Binds G_alpha->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Inflammatory Response PKA->Cellular_Response Phosphorylation Cascade

Caption: P2Y14 Receptor Signaling Pathway.

Comparative Analysis of P2Y14 Receptor Antagonists

While the specific compound 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid has not been extensively characterized as a P2Y14 receptor antagonist in publicly available literature, a recent study has highlighted the significant potential of the 3-sulfonamido benzoic acid scaffold.[3] This discovery positions this chemical class as a promising area for the development of novel P2Y14 inhibitors.

Below is a comparison of the half-maximal inhibitory concentration (IC50) values for several notable P2Y14 receptor antagonists, including a potent example from the sulfonamido-benzoic acid series.

Compound Name/ScaffoldChemical StructureIC50 (nM)Assay TypeReference
Compound 25L 3-Sulfonamido Benzoic Acid Derivative5.6cAMP Production[3]
PPTN 4,7-disubstituted 2-naphthoic acid~4Adenylyl Cyclase Inhibition[2]
Compound 8 Novel Scaffold2.46cAMP Production[4]
Compound 16c 3-amide benzoic acid derivative1.77Not Specified[3]
MRS4608 Bicyclic-substituted piperidine derivative~20Flow Cytometry[5]

Note: The IC50 values are dependent on the specific assay conditions and cell types used. Direct comparison between different studies should be made with caution.

The data clearly indicates that multiple chemical scaffolds can yield highly potent P2Y14 receptor antagonists, with IC50 values in the low nanomolar range. The discovery of compound 25L, a 3-sulfonamido benzoic acid derivative, with an IC50 of 5.6 nM, is particularly noteworthy.[3] This finding suggests that the sulfonamido-benzoic acid core is a viable pharmacophore for targeting the P2Y14 receptor and warrants further investigation and optimization.

Experimental Methodologies for IC50 Determination

The determination of antagonist potency is a critical step in drug discovery. For the P2Y14 receptor, two common experimental approaches are the calcium mobilization assay and the radioligand binding assay.

Calcium Mobilization Assay

Since the P2Y14 receptor is Gi-coupled and does not directly signal through calcium mobilization, this assay typically requires the co-expression of a promiscuous G-protein, such as Gα16 or a Gαq/i chimera, which links the receptor activation to the phospholipase C (PLC) pathway and subsequent release of intracellular calcium.

Calcium_Mobilization_Workflow A 1. Cell Culture & Transfection (e.g., HEK293 cells with P2Y14R and Gα16) B 2. Cell Seeding (Plate cells in a multi-well plate) A->B C 3. Dye Loading (Incubate cells with a calcium-sensitive dye, e.g., Fluo-4 AM) B->C D 4. Compound Incubation (Add antagonist at various concentrations) C->D E 5. Agonist Stimulation (Add a known P2Y14R agonist, e.g., UDP-glucose) D->E F 6. Fluorescence Measurement (Monitor changes in intracellular calcium using a fluorescence plate reader) E->F G 7. Data Analysis (Calculate IC50 values from concentration-response curves) F->G

Caption: Calcium Mobilization Assay Workflow.

  • Cell Culture and Transfection:

    • Culture a suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, in appropriate growth medium.

    • Co-transfect the cells with expression vectors for the human P2Y14 receptor and a promiscuous G-protein (e.g., Gα16).

  • Cell Seeding:

    • Twenty-four hours post-transfection, seed the cells into a 96- or 384-well black, clear-bottom plate at an appropriate density.

    • Allow the cells to adhere and grow for another 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the growth medium from the cells and add the dye-loading buffer.

    • Incubate the plate in the dark at 37°C for 1 hour.

  • Compound Incubation:

    • Prepare serial dilutions of the antagonist compounds.

    • Add the antagonist solutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Fluorescence Measurement:

    • Utilize a fluorescence plate reader equipped with an automated injection system.

    • Set the reader to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Inject a solution of a P2Y14 receptor agonist (e.g., UDP-glucose) at a concentration that elicits a submaximal response (e.g., EC80).

    • Continuously record the fluorescence signal before and after agonist addition.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of control wells (agonist alone).

    • Plot the normalized response as a function of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay

Radioligand binding assays directly measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor. This provides a direct measure of the compound's affinity for the receptor.

Radioligand_Binding_Workflow A 1. Membrane Preparation (Isolate membranes from cells expressing P2Y14R) B 2. Assay Setup (Combine membranes, radioligand, and antagonist in a multi-well plate) A->B C 3. Incubation (Allow binding to reach equilibrium) B->C D 4. Separation of Bound and Free Ligand (Rapid filtration through a glass fiber filter) C->D E 5. Scintillation Counting (Measure radioactivity retained on the filter) D->E F 6. Data Analysis (Determine Ki from competition binding curves) E->F

Caption: Radioligand Binding Assay Workflow.

  • Membrane Preparation:

    • Harvest cells expressing the P2Y14 receptor.

    • Homogenize the cells in a cold buffer and centrifuge to pellet the cell debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable P2Y14 radioligand (e.g., [³H]UDP), and varying concentrations of the unlabeled antagonist.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the antagonist concentration.

    • Fit the data to a one-site competition binding equation to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The P2Y14 receptor represents a compelling target for the development of anti-inflammatory therapies. While a diverse range of chemical scaffolds have demonstrated potent antagonism, the recent emergence of the 3-sulfonamido benzoic acid class of inhibitors is a particularly exciting development. The high potency of compounds from this series underscores the value of continued exploration of this and other novel chemical matter. The robust and well-established experimental protocols for calcium mobilization and radioligand binding assays provide the necessary tools for the accurate characterization and comparison of these promising antagonist candidates. As research in this field progresses, it is anticipated that highly selective and bioavailable P2Y14 receptor antagonists will emerge as valuable therapeutic agents.

References

  • Ma, S., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. European Journal of Medicinal Chemistry, 290, 117588.
  • Barrett, M. O., et al. (2013). A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils. Molecular Pharmacology, 84(1), 41-49.
  • da Silva Ebone, R., et al. (2026). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. Purinergic Signalling, 22(1), 5.
  • Fricks, I. P., et al. (2009). The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Journal of Physiology-Cell Physiology, 297(2), C404-C414.
  • Gao, Z. G., et al. (2013). A selective high-affinity antagonist of the P2Y14 receptor inhibits UDP-glucose-stimulated chemotaxis of human neutrophils. Molecular pharmacology, 84(1), 41-49.
  • Jacobson, K. A., et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. Journal of Medicinal Chemistry, 61(11), 4860-4882.
  • Jacobson, K. A., et al. (2020). Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core. Journal of Medicinal Chemistry, 63(17), 9563-9589.
  • Li, Q., et al. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. Journal of Advanced Research, 23, 133-142.
  • Scrivens, M., & Dickenson, J. M. (2024). P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors. British Journal of Pharmacology, 181(1), 108-122.
  • Toth, K., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 64(8), 4726-4751.
  • Vanden Eynde, J. J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), e51516.
  • Carter, R. L., et al. (2009). Signalling and pharmacological properties of the P2Y14 receptor. Acta Physiologica, 195(1), 53-64.
  • Jacobson, K. A., et al. (2020). Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core. Journal of Medicinal Chemistry, 63(17), 9563–9589.

Sources

Safety & Regulatory Compliance

Safety

4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid proper disposal procedures

As a Senior Application Scientist, it is my priority to ensure that you can conduct your research not only effectively but also with the highest regard for safety and environmental stewardship. The proper handling and di...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that you can conduct your research not only effectively but also with the highest regard for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount in any laboratory setting. This guide provides a detailed protocol for the proper disposal of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid, a compound that, due to its chlorinated aromatic structure, requires specific handling as a halogenated organic waste.

This document is structured to provide immediate, practical guidance, explaining the rationale behind each procedural step to empower you to make informed safety decisions.

Hazard Assessment and Chemical Profile

Before any disposal procedure, a thorough understanding of the chemical's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid may not always be readily available, we can infer its primary hazards from its structural components: the dichlorophenyl group, the sulfonamide linkage, and the benzoic acid moiety.

  • Dichlorophenyl Group: This component classifies the compound as a halogenated organic compound . Such compounds are often persistent in the environment and can produce hazardous byproducts like dioxins if not incinerated at the correct high temperatures.[1][2] The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds.[2][3]

  • Sulfonamide and Benzoic Acid Groups: These functional groups can impart irritant properties. Similar compounds are known to cause skin, eye, and respiratory irritation.[4][5][6][7]

Based on this analysis, 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid must be treated as a hazardous chemical waste, with specific attention paid to its classification as a halogenated organic substance.

Table 1: Inferred Hazard Profile and Handling Summary

ParameterSummaryRationale & Guidance
Waste Classification Hazardous Chemical Waste; Halogenated Organic WasteThe presence of carbon-halogen bonds necessitates segregation from non-halogenated waste streams.[8]
Primary Hazards Skin, eye, and respiratory irritant. Environmental hazard.Based on analogous structures like dichlorobenzoic acid and sulfamoylbenzoic acid.[4][6][9]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat.Standard PPE for handling hazardous powders to prevent skin and eye contact.[5][7]
Incompatibilities Strong oxidizing agents, strong bases.Common incompatibilities for benzoic acid derivatives.[9][10] Mixing with incompatible materials can lead to dangerous reactions.

Strategic Waste Segregation: The Cornerstone of Safe Disposal

The single most critical step in the proper disposal of this compound is waste segregation . Mixing halogenated and non-halogenated waste streams is a costly and dangerous compliance violation. Halogenated wastes require specialized high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[1][8]

The following diagram illustrates the decision-making process for segregating waste containing 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid.

G cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generated (Solid or Solution containing the compound) solid_waste Is the waste pure solid compound or contaminated labware (e.g., weigh boats, gloves)? start->solid_waste liquid_waste Is the waste a solution (e.g., in DMSO, DMF, Methanol)? start->liquid_waste solid_container Place in a dedicated, clearly labeled 'Solid Halogenated Organic Waste' container. solid_waste->solid_container Yes end_node Seal container when 80% full. Store in Satellite Accumulation Area. Request pickup by EHS. solid_container->end_node liquid_container Place in a dedicated, clearly labeled 'Liquid Halogenated Organic Waste' container. liquid_waste->liquid_container Yes liquid_container->end_node

Caption: Waste Segregation Flowchart for 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid.

Step-by-Step Disposal Protocol

Follow this protocol meticulously to ensure safety and regulatory compliance. This procedure applies to the compound in its pure solid form, as well as labware and solutions contaminated with it.

Part A: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Hand Protection: Wear nitrile gloves.

  • Eye Protection: Use chemical safety goggles.

  • Body Protection: A standard laboratory coat is required.

Part B: Preparing Waste Containers

Proper container selection and labeling are crucial for preventing accidents and ensuring compliant disposal.[11][12]

  • Select Compatible Containers:

    • For solid waste (pure compound, contaminated gloves, weigh paper), use a high-density polyethylene (HDPE) container or a securely lined cardboard box designated for solid chemical waste.

    • For liquid waste (solutions of the compound), use a glass or HDPE solvent waste bottle (carboy).[11]

  • Label Containers Clearly: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid" and any solvents used.

    • The primary hazards (e.g., "Irritant," "Environmental Hazard").

    • The date the first waste was added.

    • Your name, principal investigator, and lab location.

Part C: Waste Collection and Accumulation
  • Solid Waste:

    • Carefully place any unused or waste solid 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid into the designated "Solid Halogenated Organic Waste" container.

    • Dispose of any contaminated disposable items, such as gloves, weigh boats, or paper towels, in the same container.

  • Liquid Waste:

    • Pour solutions containing the compound into the designated "Liquid Halogenated Organic Waste" container.

    • Crucially, do not mix halogenated waste with non-halogenated organic waste streams. [8]

  • Empty Containers (Triple Rinsing):

    • The original container of the chemical must be triple rinsed with a suitable solvent (e.g., acetone or methanol) before it can be disposed of as non-hazardous glass or plastic waste.[13]

    • The rinsate from this process is considered hazardous and must be collected in your "Liquid Halogenated Organic Waste" container.[13]

    • After triple rinsing, deface or remove the original label and mark the container as "Empty" before placing it in the appropriate recycling bin.[13]

  • Container Management:

    • Keep waste containers securely closed at all times, except when adding waste.[12]

    • Do not overfill containers. A maximum of 80% capacity is recommended to allow for vapor expansion and prevent spills.

    • Store waste containers in a designated Satellite Accumulation Area within your laboratory, away from general traffic.[12]

Spill Management

Accidents can happen. A clear and immediate response plan is vital.

  • Alert Personnel: Immediately notify others in the lab.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For a small spill of solid powder, you can manage it internally. For a large spill, or any spill of a solution, contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Cleanup Procedure (Small Solid Spill):

    • Wearing your full PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[14]

    • Carefully sweep up the material and place it in the "Solid Halogenated Organic Waste" container.

    • Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.

    • Wash your hands thoroughly after the cleanup is complete.

Final Disposal and Waste Minimization

  • Requesting Pickup: Once your waste container is full (or within 12 months of the start date, whichever comes first), contact your institution's EHS department to schedule a hazardous waste pickup.[12] Do not pour chemical waste down the drain.

  • Waste Minimization: As researchers, we have a responsibility to minimize the waste we generate.[12][15]

    • Order only the quantity of chemical

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides an in-depth operational plan for the safe ha...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides an in-depth operational plan for the safe handling and disposal of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid. While toxicological data for this specific molecule may not be fully elucidated, its structure as a chlorinated aromatic sulfonamide warrants a cautious approach based on established principles for handling similar chemical classes.[1] This document moves beyond a simple checklist to instill a deep, causal understanding of the necessary protocols, ensuring a self-validating system of safety for you and your team.

Hazard Assessment: Understanding the Risks

The structure of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid combines a dichlorinated aromatic ring with a sulfonamide and a benzoic acid moiety. Analogous compounds, such as dichlorobenzoic acids and other sulfonamides, are known to present several hazards.[2][3][4] A thorough risk assessment is the foundation of any safe laboratory practice.

Based on data from structurally related compounds, the primary anticipated hazards are summarized below.

Potential Hazard Classification Primary Route of Exposure Rationale / Supporting Evidence from Analogous Compounds
Serious Eye Irritation Category 1 / 2AEyesDirect contact with dust or splashes can cause serious, potentially irreversible, eye damage.[2][3][4][5]
Skin Irritation Category 2SkinThe chlorinated aromatic structure can cause significant skin irritation upon contact.[2][3][4]
Respiratory Irritation Category 3InhalationInhalation of the fine powder can irritate the respiratory tract.[2][5][6]
Acute Oral Toxicity Category 4IngestionThe compound is anticipated to be harmful if swallowed.[7]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a matter of compliance; it is a critical engineering control tailored to the specific risks of the material. For 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid, the following PPE is mandatory for all handling operations.

Eye and Face Protection: The First Line of Defense

At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[8] Unlike standard safety glasses, goggles form a seal around the eyes, providing superior protection against airborne dust and accidental splashes, which are significant risks when handling powdered reagents.[9]

  • Causality: The potential for serious and irreversible eye damage necessitates this level of protection.[4][5]

  • High-Risk Operations: When handling larger quantities (>10g) or when there is a significant splash potential (e.g., during dissolution in large volumes of solvent), a full-face shield must be worn over the chemical splash goggles .[1][8][9] This provides an additional layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

A clean, buttoned laboratory coat is the minimum requirement for body protection.[10][11] This should be supplemented with appropriate gloves.

  • Glove Selection: Disposable nitrile gloves are the standard for incidental contact.[11][12] However, it is crucial to inspect them for tears before use and to remove them immediately if contact with the chemical is known or suspected.[8] For tasks involving prolonged handling or submersion, consult the glove manufacturer's chemical resistance guides for appropriate materials like butyl rubber or laminate films.[1]

  • Procedural Integrity: Never handle "clean" items such as doorknobs, pens, or keyboards with gloved hands.[8] To prevent cross-contamination, always remove gloves using the proper technique before leaving the laboratory.[13]

Respiratory Protection: Engineering Controls as the Primary Method

All manipulations of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid powder must be performed inside a certified chemical fume hood .[1][10][13] This is the most critical step in preventing respiratory exposure.

  • Causality: The fine particulate nature of the solid poses a significant inhalation risk, and a fume hood is the primary engineering control to capture these particles at the source.[14] The sash should be kept as low as possible to maximize capture velocity.[13]

  • Supplemental Protection: In the rare event that engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved respirator with appropriate particulate filters may be required.[2][12]

Operational Plan: A Step-by-Step Handling Workflow

This protocol ensures that safety is integrated into every step of the experimental process.

Preparation and Pre-Handling

  • Designate the Work Area: All work must be conducted within a certified chemical fume hood.[1][13]

  • Assemble Materials: Before bringing the chemical into the hood, ensure all other necessary equipment (spatulas, weigh boats, solvents, glassware) is present to minimize traffic in and out of the controlled area.

  • Don PPE: Put on your lab coat, followed by chemical splash goggles, and finally, nitrile gloves.[9] Ensure your hair is tied back and any loose clothing is secured.[15]

Handling the Compound

  • Retrieve the Container: Carefully transport the sealed container of 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid to the fume hood.

  • Weighing: Open the container inside the hood. Use a spatula to carefully transfer the desired amount of powder onto a weigh boat. Avoid any actions that could generate dust, such as tapping or dropping the spatula from a height.

  • Transfer: Gently add the weighed solid to your reaction vessel. If adding a solvent, do so slowly to avoid splashing.

  • Seal and Store: Immediately and securely close the primary container. Wipe the exterior with a damp cloth (e.g., with 70% ethanol) to remove any residual dust before removing it from the fume hood for proper storage.

  • Clean Up: All disposable items that came into contact with the chemical (weigh boats, contaminated wipes) are now considered hazardous waste.

Disposal Plan: Responsible Waste Management

Improper disposal can lead to environmental contamination and pose a risk to others. All waste containing 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid must be treated as hazardous waste.[1]

Waste Segregation and Disposal Protocol

  • Solid Waste:

    • Place all contaminated solid materials, including used gloves, weigh boats, and paper towels, into a designated, clearly labeled hazardous waste container.[13]

    • The container should be kept sealed when not in use.

  • Liquid Waste:

    • Collect all solutions containing the compound in a separate, labeled hazardous liquid waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed. Chlorinated compounds should often be segregated.

  • Empty Containers:

    • The original "empty" container is not truly empty and must be handled like the product itself. Dispose of it in the solid hazardous waste container.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[7]

Workflow Visualization

The following diagram illustrates the complete, safe workflow for handling 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid.

cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_disposal 3. Disposal prep_area Designate Fume Hood Area prep_ppe Don PPE: Lab Coat, Goggles, Gloves prep_area->prep_ppe Verify Safety Equipment handle_weigh Weigh Compound prep_ppe->handle_weigh Begin Experiment handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_seal Seal Primary Container handle_transfer->handle_seal disp_solid Segregate Solid Waste (Gloves, Weigh Boats) handle_seal->disp_solid End Experiment disp_final Dispose via EHS disp_solid->disp_final disp_liquid Segregate Liquid Waste disp_liquid->disp_final

Caption: Workflow for Handling 4-((2,6-Dichlorophenyl)sulfonamido)benzoic acid.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[2][7] Seek medical attention.

  • Spill: Alert colleagues and evacuate the immediate area if necessary. Wearing appropriate PPE, carefully clean up the spill, working from the outside in.[1] Place all contaminated materials in a sealed, labeled hazardous waste container.[1]

By adhering to these scientifically grounded protocols, you ensure not only your personal safety but also the integrity of your research and the well-being of your colleagues.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Spectrum Chemical. (2015, July 15). safety data sheet.
  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET.
  • Weizmann Institute of Science. (n.d.). Personal protective equipment | Safety Unit.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
  • New 242 Macword Format MSDS. (n.d.). safety data sheet.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, July 7). SAFETY DATA SHEET. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.

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